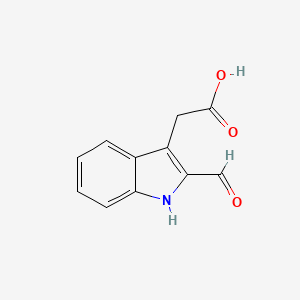2-(2-formyl-1H-indol-3-yl)acetic acid
CAS No.:
Cat. No.: VC17752206
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 2-(2-formyl-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15) |
| Standard InChI Key | GJHIVSOTRNLSME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 2-(2-formyl-1H-indol-3-yl)acetic acid is , with a molecular weight of 203.19 g/mol. Its IUPAC name derives from the indole backbone substituted at the 2-position with a formyl group (-CHO) and at the 3-position with an acetic acid group (-CHCOOH). The presence of both electron-withdrawing (formyl) and hydrophilic (carboxylic acid) groups confers distinct electronic and solubility properties compared to simpler indole derivatives .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 2-(2-formyl-1H-indol-3-yl)acetic acid |
| SMILES | O=C(O)CC1=C(NC2=CC=CC=C12)C=O |
| Key Functional Groups | Formyl (-CHO), Carboxylic Acid (-COOH) |
The indole core provides a planar aromatic system, while the formyl group introduces electrophilic reactivity at the 2-position, enabling further functionalization via condensation or nucleophilic addition reactions .
Synthesis and Optimization Strategies
The synthesis of 2-(2-formyl-1H-indol-3-yl)acetic acid typically involves sequential functionalization of the indole ring. A plausible route, adapted from analogous compounds, involves:
Formylation at the 2-Position
The Vilsmeier-Haack reaction is a standard method for introducing formyl groups to electron-rich aromatic systems. Using phosphorus oxychloride (POCl) and dimethylformamide (DMF), indole-3-acetic acid derivatives can undergo formylation at the 2-position . For example, ethyl 3-formyl-1H-indole-2-carboxylate was synthesized via this method, achieving moderate yields under controlled conditions .
Reaction Conditions:
-
Reagents: POCl, DMF
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Time: 1–24 hours
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 60–70 | POCl, DMF, 0°C, 24h | |
| Hydrolysis of Ester | 80–85 | NaOH/EtOH, reflux, 6h |
Optimization Strategies:
-
Catalysis: Palladium or copper catalysts improve regioselectivity during coupling reactions.
-
Purification: Column chromatography (e.g., 40% ethyl acetate in petroleum ether) enhances purity .
Physicochemical Properties
The compound’s solubility and stability are influenced by its functional groups:
-
Solubility: Sparingly soluble in water due to the hydrophobic indole core but soluble in polar aprotic solvents like DMSO and ethanol .
-
Stability: Light-sensitive; recommended storage at -20°C under inert atmosphere .
-
Acidity: The carboxylic acid group () confers pH-dependent solubility, ionizing in basic conditions .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | ~167°C (decomposition) |
| logP | 1.8 (estimated) |
| Solubility in DMSO | ≥50 mg/mL |
| Stability | Light-sensitive; store at -20°C |
Comparison with Structural Analogs
The 2-formyl substituent distinguishes this compound from related indole derivatives:
Table 4: Structural and Functional Comparisons
The formyl group enhances electrophilicity, making the compound a versatile intermediate for further derivatization, unlike alkyl-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume